

Decoding the Ibudilast-d3 Certificate of Analysis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for **Ibudilast-d3**, a deuterated analog of Ibudilast. Understanding the data and experimental protocols detailed in the CoA is critical for ensuring the quality, identity, and purity of this research chemical, which is essential for its proper application in preclinical and clinical studies. This guide will dissect the key components of a typical **Ibudilast-d3** CoA, presenting data in a structured format, detailing experimental methodologies, and visualizing complex workflows and structures.

Product Information and Specifications

A Certificate of Analysis for **Ibudilast-d3** begins with fundamental identification and specification details. This section provides a top-level summary of the product's identity, quality, and storage requirements.



Parameter	Specification	Source
Product Name	Ibudilast-d3	-
CAS Number	102064-45-9	[1]
Molecular Formula	C14H15D3N2O	[1]
Molecular Weight	233.32 g/mol	[1]
Appearance	Off-White Solid	-
Melting Point	54-56°C	-
Solubility	Chloroform, Methanol	-
Storage Temperature	-20°C	[1]

Quantitative Analysis: Purity and Identity

The core of the CoA lies in the quantitative data that confirms the purity and identity of **Ibudilast-d3**. These results are obtained through a series of rigorous analytical tests.

Analytical Test	Result
Purity (by HPLC)	≥98%
Chemical Identity (by ¹H NMR)	Conforms to Structure
Mass (by Mass Spectrometry)	Conforms to Molecular Weight
Isotopic Purity (by Mass Spectrometry)	≥99% Deuterium Incorporation
Residual Solvents (by GC-HS)	<0.5%
Water Content (by Karl Fischer)	<0.5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the analytical results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on **Ibudilast-d3**.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Objective: To determine the chemical purity of the **Ibudilast-d3** sample by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 230 nm.
- Procedure: A known concentration of the Ibudilast-d3 sample is dissolved in the mobile
 phase and injected into the HPLC system. The area of the Ibudilast-d3 peak is compared to
 the total area of all peaks in the chromatogram to calculate the purity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

- Objective: To confirm the chemical structure of **Ibudilast-d3** by analyzing the magnetic properties of its atomic nuclei.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl₃).
- Procedure: The Ibudilast-d3 sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is analyzed for chemical shifts, peak integrations, and splitting patterns, which are then compared to the expected spectrum for the Ibudilastd3 structure. The absence of a signal at the position corresponding to the deuterated protons confirms successful labeling.



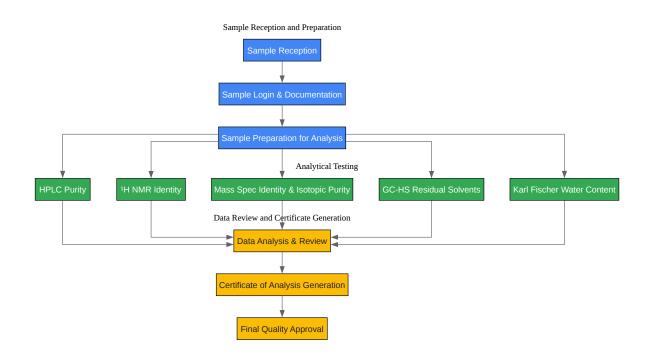
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

- Objective: To confirm the molecular weight and determine the isotopic purity of the **Ibudilast-d3** sample.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The
 instrument then separates the ions based on their mass-to-charge ratio. The resulting mass
 spectrum is analyzed for the molecular ion peak corresponding to the mass of **Ibudilast-d3**.
 The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium
 incorporation.

Visualizing Workflows and Structures

Diagrams are invaluable tools for understanding the logical flow of processes and the intricate details of chemical structures.





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Caption: Workflow for the analysis of **Ibudilast-d3** from sample receipt to CoA issuance.

Caption: Chemical structure of Ibudilast with the site of deuterium labeling indicated.



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References

- 1. usbio.net [usbio.net]
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